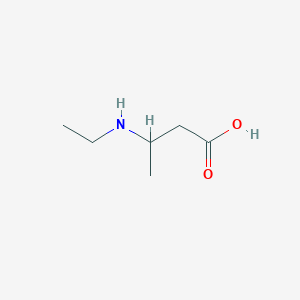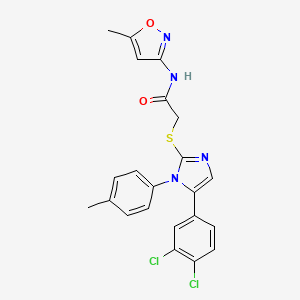
methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H19F2N3O4S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry and Biological Activity
The stereochemical properties of pyrazoline derivatives, including those structurally related to the compound , have been explored for their insecticidal activity. These studies reveal the importance of stereochemistry in the biological efficacy of compounds, where even slight modifications can drastically affect activity levels against pests like American cockroaches and house flies. The research demonstrates the potential of these compounds in developing new insecticides with specific enantiomeric preferences for enhanced selectivity and potency (Hasan et al., 1996).
Hydrogen-Bonded Molecular Structures
Investigations into the molecular structures of methyl pyrazole derivatives through X-ray crystallography have uncovered complex hydrogen-bonded networks. These findings are crucial for understanding the molecular interactions and stability of pyrazole-based compounds, offering insights into their potential applications in material science and molecular engineering (Portilla et al., 2007).
Photolytic and Thermal Transformations
The reactivity of pyrazole sulfones under various conditions has been explored, highlighting the compounds' transformations through thermal and photolytic processes. This research is significant for the synthesis and design of new compounds with specific structural and functional characteristics, useful in chemical synthesis and materials science (Vasin et al., 2014).
Synthesis and Application in Catalysis
Pyrazole derivatives have been synthesized and applied in catalysis, demonstrating their utility in facilitating various chemical reactions. This application is particularly relevant in the development of efficient and selective catalysts for industrial processes, contributing to the advancement of green chemistry and sustainable manufacturing practices (Zhou et al., 2008).
Propiedades
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c1-13-4-6-17(7-5-13)24(2)30(27,28)19-18(20(26)29-3)12-25(23-19)11-14-8-15(21)10-16(22)9-14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFIDVFPHGRMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)


![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)
